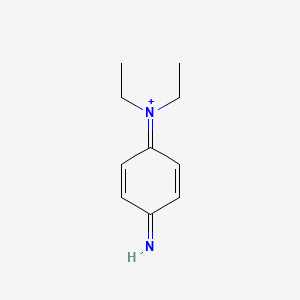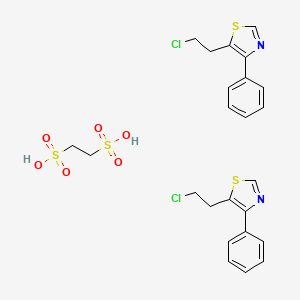
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a disulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the disulfonic acid moiety. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
Substitution Reactions: The phenyl group can be introduced via substitution reactions using phenyl halides and suitable catalysts.
Sulfonation: The disulfonic acid moiety is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Inhibition: The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic pathways.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) sulfide:
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different therapeutic applications.
Uniqueness
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its combination of a thiazole ring, phenyl group, and disulfonic acid moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
31805-55-7 |
|---|---|
分子式 |
C24H26Cl2N2O6S4 |
分子量 |
637.6 g/mol |
IUPAC名 |
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C11H10ClNS.C2H6O6S2/c2*12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;3-9(4,5)1-2-10(6,7)8/h2*1-5,8H,6-7H2;1-2H2,(H,3,4,5)(H,6,7,8) |
InChIキー |
LQGSRVFNNPAHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


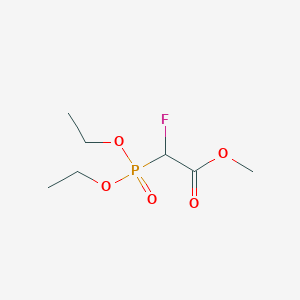
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
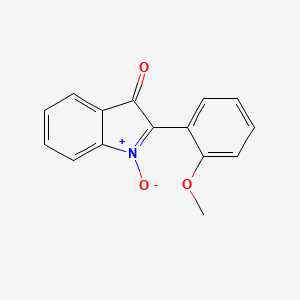
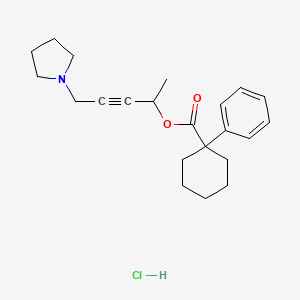
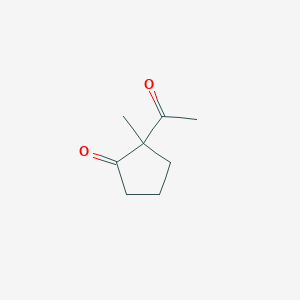
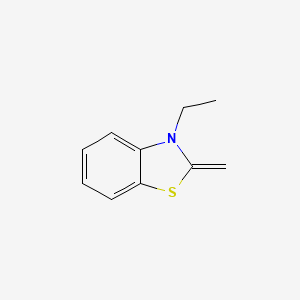
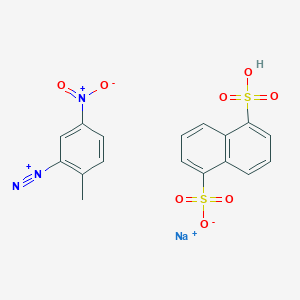
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
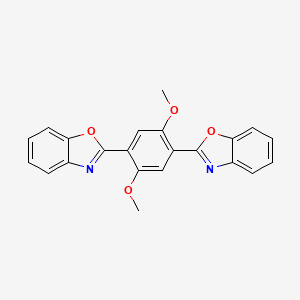
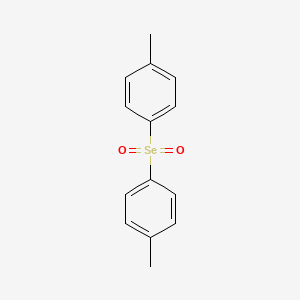
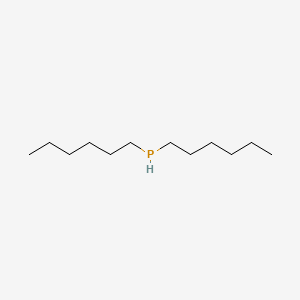
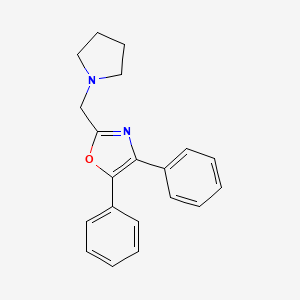
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
